Sulfo-Cy5-PEG3-biotin
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Overview
Description
Sulfo-Cy5-PEG3-biotin: is a water-soluble reagent that combines the far-red fluorescent dye sulfo-Cyanine5, a polyethylene glycol (PEG3) linker, and biotin. This compound is widely used in various scientific applications, particularly in the fields of biochemistry and molecular biology. The sulfo-Cyanine5 dye is known for its far-red fluorescence, which is valuable for imaging techniques due to its low background autofluorescence. The PEG3 linker provides flexibility and water solubility, while the biotin moiety allows for high-affinity binding to avidin, streptavidin, and neutravidin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cy5-PEG3-biotin involves several steps:
Synthesis of Sulfo-Cyanine5 Dye: The sulfo-Cyanine5 dye is synthesized through a series of organic reactions, including condensation and cyclization reactions, to form the cyanine dye structure.
Attachment of PEG3 Linker: The PEG3 linker is attached to the sulfo-Cyanine5 dye through a nucleophilic substitution reaction, where the PEG3 moiety reacts with a reactive group on the dye.
Conjugation with Biotin: The final step involves the conjugation of the PEG3-linked sulfo-Cyanine5 dye with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Quality control measures, such as NMR and HPLC-MS, are employed to verify the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cy5-PEG3-biotin can undergo various chemical reactions, including:
Oxidation and Reduction: The sulfo-Cyanine5 dye can undergo redox reactions, which may affect its fluorescence properties.
Substitution Reactions: The PEG3 linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin, streptavidin, and neutravidin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are often employed.
Substitution: Nucleophiles such as amines or thiols can react with the PEG3 linker under mild conditions.
Major Products:
Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the sulfo-Cyanine5 dye.
Substitution Products: Functionalized derivatives of this compound with additional reactive groups.
Conjugation Products: Complexes formed with avidin, streptavidin, or neutravidin.
Scientific Research Applications
Sulfo-Cy5-PEG3-biotin has a wide range of applications in scientific research:
Imaging: Used for labeling biomolecules in techniques such as Western blotting, immunoassays, cytochemistry, histochemistry, and flow cytometry.
Affinity Measurements: Employed in measuring the affinity and dissociation constants of biotin-binding proteins like avidin and streptavidin.
Sensors: Utilized in the development of streptavidin-based sensors for detecting biotinylated molecules.
Bioconjugation: Facilitates the conjugation of biotinylated molecules to various targets, enhancing their detection and analysis.
Mechanism of Action
The mechanism of action of Sulfo-Cy5-PEG3-biotin involves several key components:
Comparison with Similar Compounds
Sulfo-Cy3-PEG3-biotin: Similar to Sulfo-Cy5-PEG3-biotin but with a sulfo-Cyanine3 dye, which emits in the green region of the spectrum.
Sulfo-Cy7-PEG3-biotin: Contains a sulfo-Cyanine7 dye, emitting in the near-infrared region.
Sulfo-Cy5-maleimide: A derivative of sulfo-Cyanine5 with a maleimide group for conjugation to thiol groups.
Uniqueness: this compound is unique due to its combination of far-red fluorescence, high-affinity biotin binding, and flexible PEG3 linker. This makes it particularly valuable for multicolor imaging and applications requiring strong biotin-avidin interactions .
Properties
Molecular Formula |
C49H67KN6O11S3 |
---|---|
Molecular Weight |
1051.4 g/mol |
IUPAC Name |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |
InChI Key |
NKRGECYUPRVPEE-NRSOTYDJSA-M |
Isomeric SMILES |
C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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